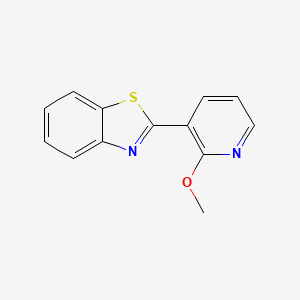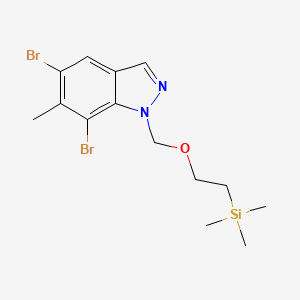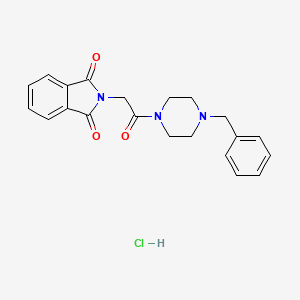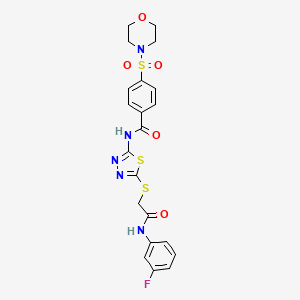
2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2-methoxypyridine derivative with a 1,3-benzothiazole derivative . The exact method would depend on the specific reagents and conditions used.
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole” would consist of a benzothiazole ring attached to a 2-methoxypyridine group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.
Scientific Research Applications
Anticancer Properties
- Apoptosis Induction in Leukemia Cells: A study by (Repický et al., 2009) demonstrated that a benzothiazole derivative induced apoptosis in human leukemia cells through mitochondrial and caspase-dependent pathways.
- Inhibitory Activity Against Cancer Cell Lines: Research by (Havrylyuk et al., 2010) found that certain 4-thiazolidinones with a benzothiazole moiety displayed anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer.
Antimicrobial Activity
- Antibacterial and Antifungal Properties: (Patel et al., 2011) and (Chauhan et al., 2015) showed that benzothiazole derivatives exhibited variable and modest activity against bacteria and fungi.
- Selective Antibacterial Activity: A study by (Youssef et al., 2006) discovered that certain benzothiazole derivatives showed selective antibacterial activity against specific bacterial strains.
Anti-inflammatory Activity
- Inhibition of Inflammation: Research by (Rathi et al., 2013) identified benzothiazole derivatives with significant in-vitro anti-inflammatory activity.
Applications in Material Science
- Corrosion Inhibition: A study by (Hu et al., 2016) found that benzothiazole derivatives effectively inhibited steel corrosion in acidic environments.
properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEVLSRGJATXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)



![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)



![6-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2697139.png)

![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)
